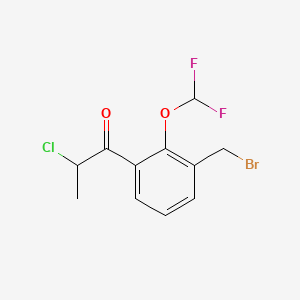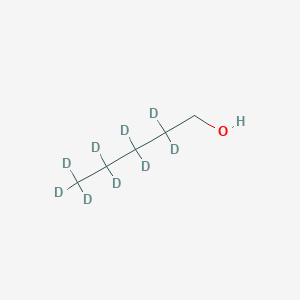
2,2',6,6'-(Tetracarbazol-9-yl)-4,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine is a complex organic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes four carbazole units attached to a bipyridine core. The presence of these carbazole units imparts unique electronic properties to the compound, making it a valuable material for various applications, particularly in the field of organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine typically involves the coupling of carbazole derivatives with a bipyridine core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction requires the use of a palladium catalyst, a base, and a suitable solvent, typically under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
作用机制
The mechanism by which 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine exerts its effects is primarily related to its electronic structure. The carbazole units act as electron donors, while the bipyridine core can accept electrons, facilitating charge transfer processes. This unique arrangement allows the compound to participate in various photophysical and electrochemical processes, making it valuable for applications in organic electronics and photonics.
相似化合物的比较
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another compound with multiple carbazole units, used as a photocatalyst.
2,4,5,6-Tetrakis(carbazol-9-yl)-1,3-dicyanobenzene: Known for its use in visible-light-promoted organic synthesis.
Uniqueness
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable for applications requiring efficient charge transfer and photophysical properties.
属性
分子式 |
C58H36N6 |
|---|---|
分子量 |
816.9 g/mol |
IUPAC 名称 |
9-[6-carbazol-9-yl-4-[2,6-di(carbazol-9-yl)pyridin-4-yl]pyridin-2-yl]carbazole |
InChI |
InChI=1S/C58H36N6/c1-9-25-47-39(17-1)40-18-2-10-26-48(40)61(47)55-33-37(34-56(59-55)62-49-27-11-3-19-41(49)42-20-4-12-28-50(42)62)38-35-57(63-51-29-13-5-21-43(51)44-22-6-14-30-52(44)63)60-58(36-38)64-53-31-15-7-23-45(53)46-24-8-16-32-54(46)64/h1-36H |
InChI 键 |
MUWCNMCCZGJDHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=NC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)N1C2=CC=CC=C2C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


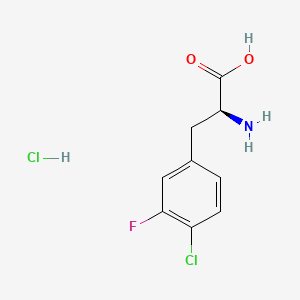
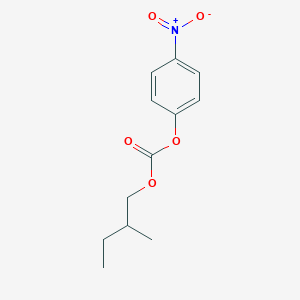

![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
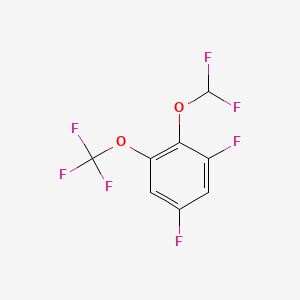

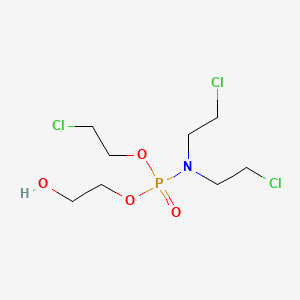
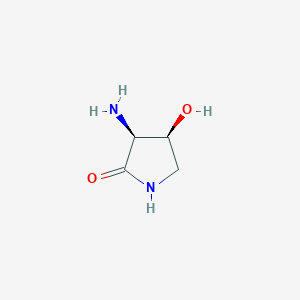
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)


